Deltarasin is a small molecule inhibitor that disrupts the interaction between KRAS and phosphodiesterase δ (PDEδ) [, , , ]. This interaction is crucial for the proper localization and function of KRAS, a protein frequently mutated in various cancers, including pancreatic, lung, and colorectal cancers [, , , , , , , ]. By inhibiting this interaction, Deltarasin prevents KRAS from reaching the cell membrane, where it activates downstream signaling pathways involved in cell growth, proliferation, and survival.
Deltarasin is a small molecule inhibitor that targets the interaction between the phosphodiesterase delta subunit and activated RAS proteins, particularly in the context of cancer therapy. It was originally developed as a fragment-based drug design candidate to inhibit the KRAS-PDEδ interaction, which is crucial for the oncogenic signaling pathways in various cancers. Deltarasin has shown promise in preclinical studies, particularly against KRAS-dependent tumors, by blocking downstream signaling pathways that promote cell growth and survival.
Deltarasin was discovered by Waldmann's group in 2013 through a systematic screening of a compound library aimed at identifying inhibitors of the RAS signaling pathway. It belongs to a class of compounds known as PDEδ inhibitors, which specifically disrupt the binding of farnesylated RAS proteins to their chaperone, phosphodiesterase delta. This inhibition is pivotal as it prevents RAS from localizing to the plasma membrane, thereby impairing its function in promoting tumorigenesis .
The synthesis of Deltarasin involves several key steps:
Deltarasin has a complex molecular structure characterized by a spirocyclic scaffold that facilitates its interaction with PDEδ. The molecular formula is C₁₃H₁₅N₃O, with a molecular weight of approximately 229.28 g/mol. The binding affinity (K_D) for Deltarasin against PDEδ has been reported to be around 38 nM, indicating strong interactions that are crucial for its inhibitory effects .
The primary chemical reaction involving Deltarasin is its binding to PDEδ, which prevents the interaction between this protein and farnesylated RAS proteins. This process can be analyzed using techniques such as:
Deltarasin functions by inhibiting the binding of farnesylated RAS proteins to PDEδ, thereby disrupting their localization to the plasma membrane. This inhibition leads to:
Deltarasin exhibits several notable physical and chemical properties:
These properties are critical for its application in biological assays and therapeutic settings .
Deltarasin has several significant applications in scientific research:
The RAS family (KRAS, HRAS, NRAS) encodes small GTPases that function as binary molecular switches, cycling between inactive GDP-bound and active GTP-bound states to regulate critical cellular processes including proliferation, differentiation, and survival [2] [6]. These proteins share a conserved G-domain (residues 1–166) containing:
Oncogenic RAS mutations (occurring in ~19% of cancers) lock the protein in a constitutively active GTP-bound state, leading to uncontrolled activation of downstream pathways like RAF-MEK-ERK and PI3K-AKT-mTOR [2] [6]. This persistent signaling drives malignant transformation, with KRAS being the most frequently mutated isoform (86% of RAS-driven cancers) due to its central role in growth factor signaling [3] [6].
KRAS mutations exhibit distinct tissue-specific distribution patterns:
Table 1: Prevalence of KRAS Mutations in Major Cancers
Cancer Type | Mutation Prevalence | Dominant Mutant Subtypes |
---|---|---|
Pancreatic Ductal Adenocarcinoma | 91% | G12D (47%), G12V (32%), G12R (16%) |
Lung Adenocarcinoma | 85% | G12C (50%), G12V (22%), G12D (14%) |
Colorectal Cancer | 68% | G12D (42%), G12V (28%), G13D (20%) |
Mutations predominantly affect codons G12 (80% of KRAS mutations), G13, and Q61, with glycine-12 substitutions impairing GTP hydrolysis by sterically hindering the catalytic site [2] [10]. KRAS-mutant cancers correlate with aggressive phenotypes, therapy resistance, and poor survival outcomes, establishing mutant KRAS as a high-value therapeutic target [2] [6].
KRAS has been historically deemed "undruggable" due to:1) Picomolar affinity for GTP and high intracellular GTP concentrations2) Lack of deep surface pockets for small-molecule binding3) Functional redundancy among RAS isoforms [2] [6]
These challenges spurred alternative strategies targeting:
The latter approach led to the discovery of Deltarasin (C~40~H~37~N~5~O, CAS 1440898-61-2), a first-in-class inhibitor of the KRAS-PDEδ interaction that disrupts oncogenic KRAS trafficking [3] [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7